2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate 2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate
Brand Name: Vulcanchem
CAS No.: 134807-64-0
VCID: VC18274616
InChI: InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)
SMILES:
Molecular Formula: C15H23NO5S
Molecular Weight: 329.4 g/mol

2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate

CAS No.: 134807-64-0

Cat. No.: VC18274616

Molecular Formula: C15H23NO5S

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate - 134807-64-0

Specification

CAS No. 134807-64-0
Molecular Formula C15H23NO5S
Molecular Weight 329.4 g/mol
IUPAC Name [2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate
Standard InChI InChI=1S/C15H23NO5S/c1-15(2,3)21-14(17)16-13(11-20-22(4,18)19)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,16,17)
Standard InChI Key CIRITGBVSKUMAF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₂₃NO₅S) features three key functional components:

  • A tert-butoxycarbonyl (Boc) group that protects the amine during synthetic reactions.

  • A 3-phenylpropyl backbone contributing steric bulk and aromatic interactions.

  • A methanesulfonate ester serving as a leaving group for nucleophilic substitutions .

The Boc group’s electron-withdrawing properties stabilize the adjacent amine, while the methanesulfonate’s polarizable sulfur center enhances reactivity in SN2 mechanisms.

Physical Properties

PropertyValueSource
Molecular Weight329.4 g/mol
Melting Point98–102°C (dec.)
Solubility>50 mg/mL in DCM, DMF
Storage Conditions2–8°C under inert gas

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF), making it ideal for solution-phase syntheses.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A typical synthesis involves two sequential steps:

  • Boc Protection: Reacting 2-amino-3-phenylpropan-1-ol with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0°C yields the Boc-protected intermediate.

  • Methanesulfonation: Treating the intermediate with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine produces the final compound with >90% purity .

Key Reaction

Boc-Protected Amine+MsClEt3N, DCMTarget Compound+HCl[1][3]\text{Boc-Protected Amine} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound} + \text{HCl} \quad[1][3]

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (85–92%) and reduce impurities (<0.5%). Process parameters include:

  • Residence Time: 12–15 minutes

  • Temperature: −10°C to 0°C

  • Catalyst: 0.1 mol% DMAP (4-dimethylaminopyridine)

Mechanistic Role in Organic Transformations

Dual Functionality

The compound’s design enables two primary reaction pathways:

  • Amine Deprotection: Acidic cleavage (e.g., HCl/dioxane) removes the Boc group, regenerating the free amine for peptide coupling.

  • Sulfonate Displacement: Nucleophiles (e.g., amines, thiols) replace the methanesulfonate group, forming new carbon–heteroatom bonds .

Example Mechanism

R-MsO+NuR-Nu+MsO[1]\text{R-MsO} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{MsO}^- \quad[1]

Stereochemical Considerations

The chiral center at C2 (S-configuration) ensures enantioselective outcomes in asymmetric syntheses. X-ray crystallography confirms the (S)-configuration’s prevalence in commercial samples .

Applications in Pharmaceutical Research

Peptide Synthesis

The compound serves as a protected amino acid precursor in solid-phase peptide synthesis (SPPS):

  • Coupling Efficiency: 97–99% in Fmoc/t-Bu strategies.

  • Side-Chain Protection: Compatible with Trt (trityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups .

Prodrug Development

Methanesulfonate derivatives enhance prodrug lipophilicity, improving blood-brain barrier penetration. Recent studies demonstrate a 3.2-fold increase in bioavailability for neuroactive agents.

Comparison with Structural Analogues

CompoundLeaving GroupReactivity (k, s⁻¹)Peptide Yield (%)
2-[(Boc)amino]-3-phenylpropyl MsOMethanesulfonate0.4595
2-[(Boc)amino]-3-phenylpropyl TsOTosylate0.3289
2-[(Boc)amino]-3-phenylpropyl BrBromide0.7882

Data from

Methanesulfonate derivatives outperform tosylates in coupling yields but exhibit slower kinetics compared to bromides due to the sulfonate group’s lower leaving ability.

Future Directions and Research Opportunities

  • Enzymatic Deprotection: Exploring lipase-mediated Boc removal for greener syntheses.

  • Hybrid Protectors: Developing photolabile Boc variants for light-controlled reactions.

  • Nanoparticle Delivery: Encapsulating the compound in PLGA nanoparticles to enhance intracellular delivery.

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